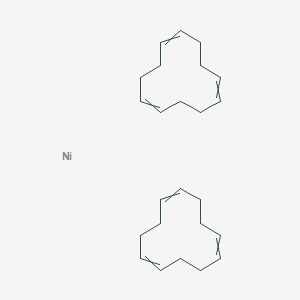
Cyclododeca-1,5,9-triene;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododeca-1,5,9-triene;nickel is an organonickel compound with the formula NiC₁₂H₁₈. It is a coordination complex featuring nickel(0) bound to the three alkene groups in the cyclododeca-1,5,9-triene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The yield of cyclododeca-1,5,9-triene through these methods is often greater than 80%, with the principal side products being the dimers and oligomers of butadiene .
Industrial Production Methods
The industrial production of cyclododeca-1,5,9-triene involves the use of nickel- and chromium-catalyzed trimerization reactions. These methods are preferred due to their high yield and efficiency . The production capacity for cyclododeca-1,5,9-triene has been significant, with large-scale production facilities established since the 1960s .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to cyclododecane using hydrogenation.
Isomerization: Catalyzed by light or metals, cyclododeca-1,5,9-triene can undergo cis-trans double bond isomerization.
Polymerization: In the presence of various catalysts or initiators, it may undergo exothermic addition polymerization reactions.
Common Reagents and Conditions
Oxidation: Boric acid and air at elevated temperatures.
Reduction: Hydrogen gas and suitable hydrogenation catalysts.
Isomerization: Light or metal catalysts.
Polymerization: Catalysts such as acids or initiators.
Major Products
Dodecanedioic acid: Formed through oxidation.
Cyclododecane: Formed through reduction.
1,2,4-Trivinylcyclohexane: Formed in low yield during photochemical isomerization.
Wissenschaftliche Forschungsanwendungen
Cyclododeca-1,5,9-triene;nickel has several scientific research applications:
Medicine: Research into its potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Wirkmechanismus
The mechanism by which cyclododeca-1,5,9-triene;nickel exerts its effects involves the coordination of nickel(0) to the alkene groups in the cyclododeca-1,5,9-triene ligand. This coordination facilitates various chemical reactions, including isomerization and polymerization . The molecular targets and pathways involved are primarily related to the interaction of nickel with the double bonds in the ligand, promoting reactivity and stability in the resulting complexes .
Vergleich Mit ähnlichen Verbindungen
Cyclododeca-1,5,9-triene;nickel can be compared with other similar compounds, such as:
Cyclooctadiene-nickel(0): Another organonickel compound with similar coordination properties but involving a smaller ring structure.
Cyclododecatriene: The parent compound without the nickel coordination, used in similar industrial applications.
Cyclododecanone: A derivative formed through the oxidation of cyclododeca-1,5,9-triene, used in the production of polyamide-12.
This compound is unique due to its specific coordination with nickel, which imparts distinct reactivity and stability compared to its non-metal-coordinated counterparts .
Eigenschaften
CAS-Nummer |
37246-55-2 |
|---|---|
Molekularformel |
C24H36Ni |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
cyclododeca-1,5,9-triene;nickel |
InChI |
InChI=1S/2C12H18.Ni/c2*1-2-4-6-8-10-12-11-9-7-5-3-1;/h2*1-2,7-10H,3-6,11-12H2; |
InChI-Schlüssel |
YBYVOFBWMFBDFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CCCC=CCCC=C1.C1CC=CCCC=CCCC=C1.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)

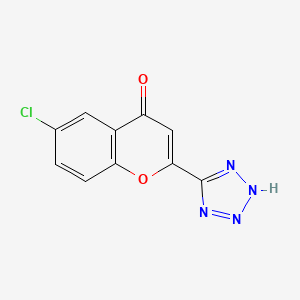
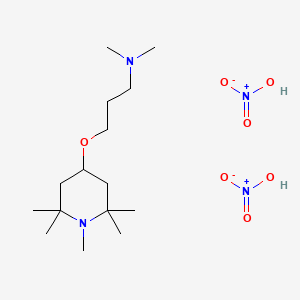

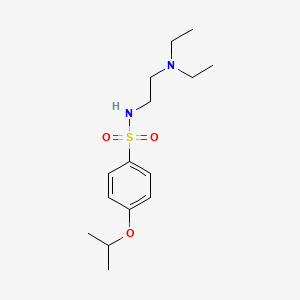
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
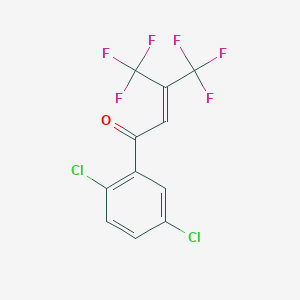

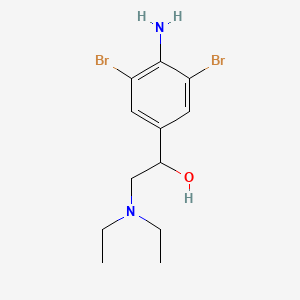
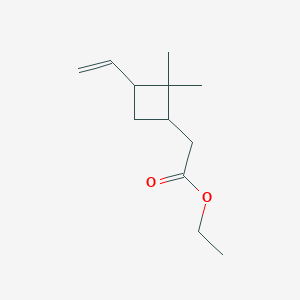
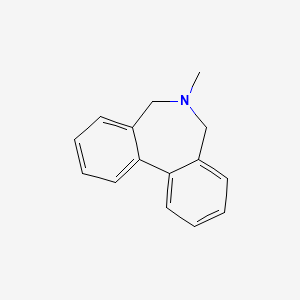
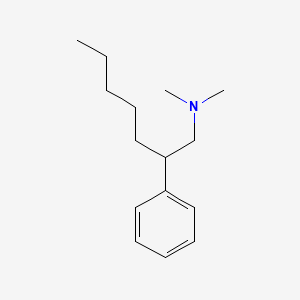
![14,16-dioxo-15-oxa-9,10-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,8,11-pentaene-11,12-dicarboxylic acid](/img/structure/B14679206.png)
